
1,1-Difluoro-1-Nitro-2-Butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Difluoro-1-Nitro-2-Butanone is an organic compound with the molecular formula C4H5F2NO3 It is characterized by the presence of both nitro and difluoro functional groups attached to a butanone backbone
Méthodes De Préparation
The synthesis of 1,1-Difluoro-1-Nitro-2-Butanone can be achieved through several synthetic routes. One common method involves the fluorination of 2-butanone derivatives. . The reaction conditions often require controlled temperatures and the presence of a suitable solvent to ensure high yields and purity of the final product.
Industrial production methods for this compound may involve large-scale fluorination processes, utilizing advanced fluorinating agents and optimized reaction conditions to achieve efficient and cost-effective synthesis.
Analyse Des Réactions Chimiques
1,1-Difluoro-1-Nitro-2-Butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The nitro group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group may yield amines, while oxidation can produce carboxylic acids.
Applications De Recherche Scientifique
1,1-Difluoro-1-Nitro-2-Butanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in various organic synthesis reactions.
Biology: The compound’s reactivity and functional groups allow it to be used in the study of enzyme mechanisms and protein interactions.
Medicine: Research into potential pharmaceutical applications of this compound includes its use as a precursor for the synthesis of biologically active compounds.
Industry: The compound is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.
Mécanisme D'action
The mechanism of action of 1,1-Difluoro-1-Nitro-2-Butanone involves its interaction with molecular targets through its nitro and difluoro functional groups. These groups can participate in various chemical reactions, such as nucleophilic substitution and redox reactions, which can alter the structure and function of target molecules. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,1-Difluoro-1-Nitro-2-Butanone can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-Butanone: This compound has an additional fluorine atom, which can influence its reactivity and chemical properties.
2-Butanone, 1,1-Difluoro-1-Nitro-: A closely related compound with similar functional groups but different structural arrangements.
1,1-Difluoro-2-Nitroethane: Another compound with both nitro and difluoro groups, but with a shorter carbon chain.
Propriétés
Formule moléculaire |
C4H5F2NO3 |
|---|---|
Poids moléculaire |
153.08 g/mol |
Nom IUPAC |
1,1-difluoro-1-nitrobutan-2-one |
InChI |
InChI=1S/C4H5F2NO3/c1-2-3(8)4(5,6)7(9)10/h2H2,1H3 |
Clé InChI |
YYDVIEHBVHOMML-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C([N+](=O)[O-])(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-((1S,3R,4R)-2-Azabicyclo[2.2.1]heptan-3-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B12837523.png)

![6-Amino-3-iodo-4-methoxy-1-(2-deoxy-3,5-di-(O-p-toluoyl)-beta-D-ribofuranosyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12837539.png)
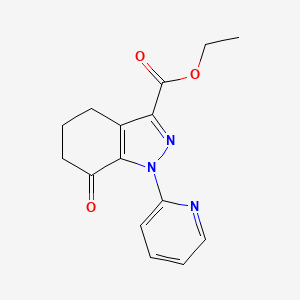
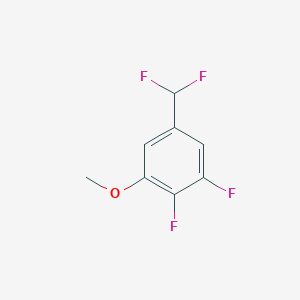
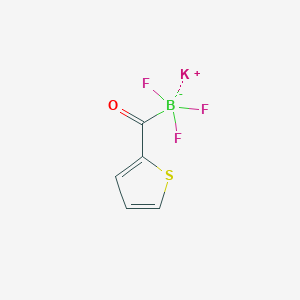
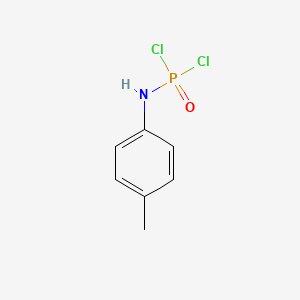

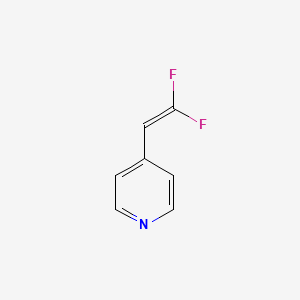



![N-Butyl-2-[[2-(4-Fluorophenyl)-7-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12837611.png)
![6-bromo-7-methyloxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B12837625.png)
